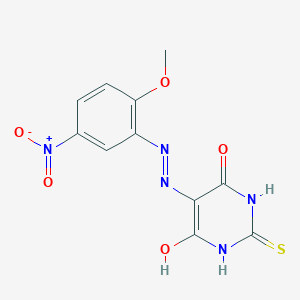
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a thioxodihydropyrimidine ring, and a methoxy-nitrophenyl moiety.
Preparation Methods
The synthesis of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) typically involves multiple steps. One common synthetic route includes the condensation of 2-methoxy-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases
Scientific Research Applications
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers
Mechanism of Action
The mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-({5-nitro-2-methoxyphenyl}hydrazone) can be compared with similar compounds such as:
2-thioxodihydropyrimidine derivatives: These compounds share the thioxodihydropyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Hydrazinylidene derivatives: Compounds with hydrazinylidene groups exhibit similar reactivity but may have different applications based on their overall structure
Properties
Molecular Formula |
C11H9N5O5S |
|---|---|
Molecular Weight |
323.29g/mol |
IUPAC Name |
6-hydroxy-5-[(2-methoxy-5-nitrophenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H9N5O5S/c1-21-7-3-2-5(16(19)20)4-6(7)14-15-8-9(17)12-11(22)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,22) |
InChI Key |
XCOBZFOQTKDGKQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=S)NC2=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan](/img/structure/B349319.png)
![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)
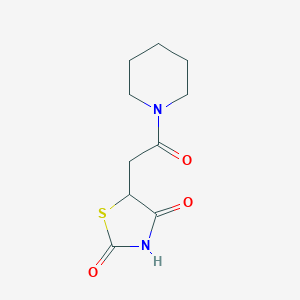

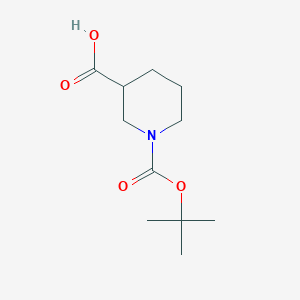

![3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349337.png)
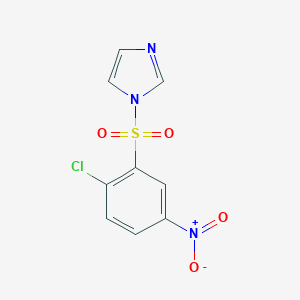
![2-methyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B349345.png)

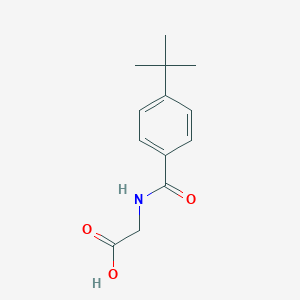

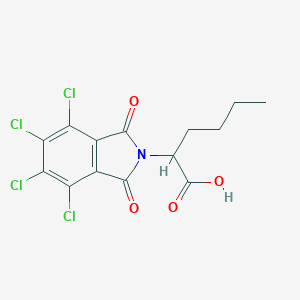
![9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349372.png)
